molecular formula C16H23N3O2S B583588 N-Desmethyl Almotriptan-d3 CAS No. 1346604-71-4

N-Desmethyl Almotriptan-d3

Cat. No.: B583588
CAS No.: 1346604-71-4
M. Wt: 324.457
InChI Key: IREINZNGILEJRP-FIBGUPNXSA-N
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Description

N-Desmethyl Almotriptan-d3 is a stable isotope-labeled compound used primarily in scientific research. It is a deuterated form of N-Desmethyl Almotriptan, which is a metabolite of Almotriptan, a medication used to treat migraines. The compound is identified by the CAS number 1346604-71-4 and has the molecular formula C16H20D3N3O2S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Almotriptan-d3 involves the deuteration of N-Desmethyl AlmotriptanThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated reagents .

Industrial Production Methods

Industrial production of this compound follows stringent regulatory guidelines to ensure high purity and quality. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Quality control measures, including analytical method development and validation, are employed to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Almotriptan-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the non-deuterated form of the compound.

Scientific Research Applications

N-Desmethyl Almotriptan-d3 is widely used in scientific research due to its stable isotope labeling. Its applications include:

Mechanism of Action

N-Desmethyl Almotriptan-d3, being a metabolite of Almotriptan, shares a similar mechanism of action. Almotriptan is a selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptors. By binding to these receptors, it causes cranial blood vessel constriction, thereby alleviating migraine symptoms. The deuterated form, this compound, is primarily used for research purposes and does not exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it invaluable in research applications. The presence of deuterium atoms allows for precise tracking and quantification in various analytical techniques, providing insights into the pharmacokinetics and metabolism of Almotriptan.

Properties

IUPAC Name

2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N-(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-17-7-6-14-11-18-16-5-4-13(10-15(14)16)12-22(20,21)19-8-2-3-9-19/h4-5,10-11,17-18H,2-3,6-9,12H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREINZNGILEJRP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-71-4
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346604-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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